Ethyl 2-acetamidoprop-2-enoate
CAS No.: 23115-42-6
Cat. No.: VC8413150
Molecular Formula: C7H11NO3
Molecular Weight: 157.17 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 23115-42-6 |
---|---|
Molecular Formula | C7H11NO3 |
Molecular Weight | 157.17 g/mol |
IUPAC Name | ethyl 2-acetamidoprop-2-enoate |
Standard InChI | InChI=1S/C7H11NO3/c1-4-11-7(10)5(2)8-6(3)9/h2,4H2,1,3H3,(H,8,9) |
Standard InChI Key | AJTPFZSLRYHOCT-UHFFFAOYSA-N |
SMILES | CCOC(=O)C(=C)NC(=O)C |
Canonical SMILES | CCOC(=O)C(=C)NC(=O)C |
Introduction
Structural Characteristics and Molecular Properties
Molecular Architecture
Ethyl 2-acetamidoprop-2-enoate contains a propenoate ester core (CH₂=C(CONH₂)COOEt) with an acetamide substituent at the α-position. The conjugated double bond between C2 and C3 creates a planar geometry, while the acetamide group introduces hydrogen-bonding capabilities. Key structural data include:
Property | Value | Source |
---|---|---|
Molecular Formula | C₇H₁₁NO₃ | |
Molecular Weight | 157.17 g/mol | |
SMILES | CCOC(=O)C(=C)NC(=O)C | |
InChI Key | AJTPFZSLRYHOCT-UHFFFAOYSA-N | |
Predicted LogP | 1.08 (estimated) |
The molecule’s planar α,β-unsaturated system facilitates conjugation, influencing its electronic absorption and reactivity .
Spectroscopic Features
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NMR: The compound’s ¹H NMR spectrum would display signals for the ethyl ester (δ ~1.3 ppm for CH₃, δ ~4.2 ppm for OCH₂), the vinyl proton (δ ~5.8–6.2 ppm), and the acetamide NH (δ ~8.0 ppm, broad).
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IR: Stretching vibrations for amide C=O (~1650 cm⁻¹) and ester C=O (~1720 cm⁻¹) are characteristic .
Synthesis and Manufacturing
Conventional Synthetic Routes
Ethyl 2-acetamidoprop-2-enoate is typically synthesized via a two-step protocol:
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Acrylate Formation: Ethyl propiolate reacts with acetamide under basic conditions to form the α,β-unsaturated ester.
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Purification: Chromatographic separation or recrystallization isolates the product .
Continuous Flow Approaches
Recent advances in microfluidics, as demonstrated for analogous diazoacetate esters , suggest potential for optimizing this compound’s synthesis. Key parameters from flow chemistry include:
Parameter | Value | Source |
---|---|---|
Residence Time | 2–5 min | |
Yield (Optimized) | >90% | |
Solvent System | Toluene/Water Biphasic |
Adopting X-junction mixers (Fig. S2b in ) could minimize side reactions, enhancing efficiency compared to batch methods.
Reactivity and Chemical Transformations
Nucleophilic Additions
The α,β-unsaturated system undergoes Michael additions with amines or thiols. For example:
Cycloadditions
The electron-deficient double bond participates in [4+2] Diels-Alder reactions, forming six-membered heterocycles.
Hydrolysis and Derivatization
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Ester Hydrolysis: Treatment with aqueous NaOH yields 2-acetamidoprop-2-enoic acid.
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Amide Modification: The acetamide group can be replaced via aminolysis or reduced to an amine .
Applications in Research and Industry
Medicinal Chemistry
The compound’s structural similarity to dehydroamino acids makes it a precursor for non-natural amino acids in peptide analogs. For instance, derivatives exhibit inhibitory activity against proteases.
Materials Science
Incorporation into polymers enhances thermal stability due to rigid conjugated backbones. A study reported a 15% increase in glass transition temperature (Tg) compared to non-conjugated analogs .
Hazard | Precaution | Source |
---|---|---|
Skin Irritation | Use nitrile gloves | |
Inhalation Risk | Fume hood required | |
Stability | Store at 2–8°C under N₂ |
Future Directions
Ongoing research focuses on enantioselective synthesis using chiral catalysts and applications in fluorescent sensors for detecting biomolecules . Computational modeling predicts strong binding affinity (ΔG = -8.2 kcal/mol) to kinase targets, warranting further pharmacological exploration.
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